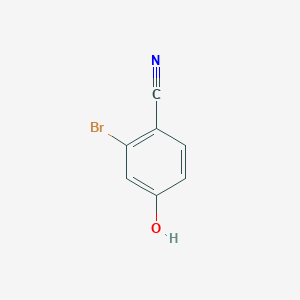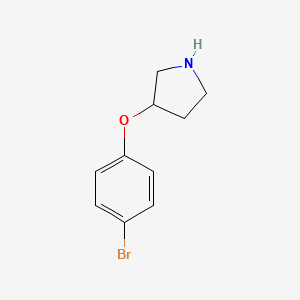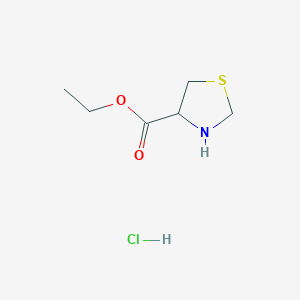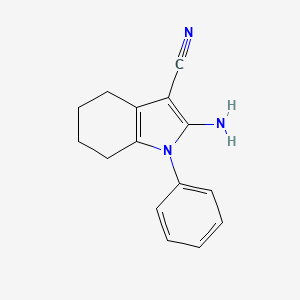
2-Bromo-4-hydroxybenzonitrile
Vue d'ensemble
Description
2-Bromo-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H4BrNO. It is a white or off-white solid that is used in various chemical syntheses. The compound features a benzene ring substituted with a bromine atom at the 2-position, a hydroxyl group at the 4-position, and a nitrile group at the 1-position. This unique structure makes it a valuable intermediate in organic synthesis and various industrial applications .
Applications De Recherche Scientifique
2-Bromo-4-hydroxybenzonitrile is utilized in several scientific research fields:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Applied in the development of new materials with specific properties.
Dye Synthesis: Utilized in the production of various dyes.
Safety and Hazards
Mécanisme D'action
- The compound is a solid at room temperature and should be stored in a dry environment .
- The compound’s InChI code is 1S/C7H4BrNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H .
- The compound’s safety information indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation .
2-Bromo-4-hydroxybenzonitrile
is a chemical compound with the molecular formula C7H4BrNO . It has a molecular weight of 198.02 .Analyse Biochimique
Biochemical Properties
2-Bromo-4-hydroxybenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenol hydroxylase, an enzyme involved in the hydroxylation of phenolic compounds. The interaction between this compound and phenol hydroxylase is crucial for the hydroxylation process, which is essential for various metabolic pathways .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. This binding can result in alterations in gene expression, which in turn affects various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and its role in various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-4-hydroxybenzonitrile involves the demethylation of 2-Bromo-4-methoxybenzonitrile using boron tribromide in dichloromethane. The reaction is typically carried out at 50°C overnight. After the reaction, the mixture is quenched with methanol, poured into water, and extracted with ethyl acetate. The organic extract is then washed, dried, and purified by silica gel chromatography to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Reactions with Hydroxyl Group: The hydroxyl group can participate in esterification or etherification reactions.
Cyanide Group Reactions: The nitrile group can undergo hydrolysis to form carboxylic acids or participate in condensation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.
Hydrolysis: Acidic or basic conditions with water or alcohols.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Esterification Products: Esters of this compound.
Hydrolysis Products: Carboxylic acids derived from the nitrile group.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-methoxybenzonitrile
- 2-Bromo-4-fluorobenzonitrile
- 2-Chloro-4-hydroxybenzonitrile
Comparison: 2-Bromo-4-hydroxybenzonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the benzene ring, which allows for diverse chemical reactivity. Compared to 2-Bromo-4-methoxybenzonitrile, the hydroxyl group in this compound makes it more reactive in hydrogen bonding and nucleophilic substitution reactions. The presence of bromine instead of chlorine or fluorine also affects its reactivity and the types of reactions it can undergo .
Propriétés
IUPAC Name |
2-bromo-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPTZCZFFUYDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516112 | |
| Record name | 2-Bromo-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82380-17-4 | |
| Record name | 2-Bromo-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)


![1,3-Bis[(di-tert-butylphosphino)oxy]benzene](/img/structure/B1282091.png)


![2-[(Propylamino)methyl]phenol](/img/structure/B1282098.png)






![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)
